(4E)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a combination of benzodioxole and pyrazolone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4E)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler structure with similar benzodioxole moiety.
Pyrazolone Derivatives: Compounds with similar pyrazolone core but different substituents.
Uniqueness
(4E)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to the combination of benzodioxole and pyrazolone structures, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C18H12Cl2N2O3 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-chlorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C18H12Cl2N2O3/c1-10-14(5-11-6-16-17(8-15(11)20)25-9-24-16)18(23)22(21-10)13-4-2-3-12(19)7-13/h2-8H,9H2,1H3/b14-5+ |
InChI Key |
YQXHZOBGXSQJDQ-LHHJGKSTSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC3=C(C=C2Cl)OCO3)C4=CC(=CC=C4)Cl |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC3=C(C=C2Cl)OCO3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC3=C(C=C2Cl)OCO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.